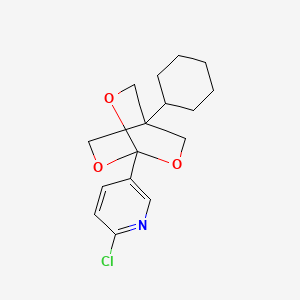
Pyridine, 2-chloro-5-(4-cyclohexyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 2-chloro-5-(4-cyclohexyl-2,6,7-trioxabicyclo(222)oct-1-yl)- is a complex organic compound that features a pyridine ring substituted with a chlorine atom and a unique trioxabicyclo octane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-chloro-5-(4-cyclohexyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)- typically involves multi-step organic reactions. One common approach is to start with the chlorination of pyridine to obtain 2-chloropyridine. This intermediate is then subjected to a series of reactions to introduce the trioxabicyclo octane moiety. The reaction conditions often involve the use of strong bases, solvents like dichloromethane, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2-chloro-5-(4-cyclohexyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)- can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, where the pyridine ring or the trioxabicyclo moiety may be oxidized or reduced under specific conditions.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a substrate for forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted pyridines, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
Pyridine, 2-chloro-5-(4-cyclohexyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Pyridine, 2-chloro-5-(4-cyclohexyl-2,6,7-trioxabicyclo(2.2.2)oct-1-yl)- involves its interaction with specific molecular targets. The chlorine atom and the trioxabicyclo moiety can participate in various binding interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: A simpler analog with only a chlorine substituent on the pyridine ring.
Cyclohexylpyridine: A compound with a cyclohexyl group attached to the pyridine ring.
Trioxabicyclo Octane Derivatives: Compounds with similar trioxabicyclo moieties but different substituents on the pyridine ring.
Uniqueness
Pyridine, 2-chloro-5-(4-cyclohexyl-2,6,7-trioxabicyclo(222)oct-1-yl)- is unique due to the combination of its substituents, which confer distinct chemical and biological properties
Properties
CAS No. |
112731-77-8 |
|---|---|
Molecular Formula |
C16H20ClNO3 |
Molecular Weight |
309.79 g/mol |
IUPAC Name |
2-chloro-5-(4-cyclohexyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)pyridine |
InChI |
InChI=1S/C16H20ClNO3/c17-14-7-6-13(8-18-14)16-19-9-15(10-20-16,11-21-16)12-4-2-1-3-5-12/h6-8,12H,1-5,9-11H2 |
InChI Key |
BFKSLUDWEFYJKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C23COC(OC2)(OC3)C4=CN=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















